![molecular formula C17H22O3S B4298482 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298482.png)
2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one, also known as TBHP, is a bicyclic ketal compound that has been widely used in scientific research. It has a unique structure that makes it an ideal candidate for a variety of applications, including drug discovery, organic synthesis, and chemical biology. In
Scientific Research Applications
2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one has been widely used in scientific research as a versatile reagent for organic synthesis, drug discovery, and chemical biology. It has been used as a catalyst in a variety of reactions, including epoxidation, oxidation, and reduction. Additionally, 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one has been used as a key building block in the synthesis of natural products and pharmaceuticals.
Mechanism of Action
2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one acts as a source of free radicals, which can initiate a variety of chemical reactions. It can also act as an oxidizing agent, transferring oxygen atoms to other molecules to produce reactive intermediates. The mechanism of action of 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one is complex and varies depending on the specific reaction it is involved in.
Biochemical and Physiological Effects
2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Additionally, 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one has been shown to modulate the activity of various enzymes and proteins, including cytochrome P450 enzymes and transcription factors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one is its versatility. It can be used in a variety of reactions and has been shown to be an effective catalyst in many cases. Additionally, 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one is relatively stable and easy to handle, making it a convenient reagent for laboratory experiments. However, 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one can be toxic and must be handled with care. It can also be difficult to remove from reaction mixtures, which can complicate downstream purification steps.
Future Directions
There are many potential future directions for 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one research. One area of interest is the development of new synthetic methods using 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one as a catalyst. Additionally, 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one could be used in the synthesis of new pharmaceuticals or natural products. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one is a versatile reagent that has been widely used in scientific research. Its unique structure and mechanism of action make it an ideal candidate for a variety of applications, including organic synthesis, drug discovery, and chemical biology. While there are some limitations to its use, 2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one remains an important tool for researchers in many fields. Further research is needed to fully understand its potential and to explore new applications for this promising compound.
properties
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3S/c1-10-5-6-11(17(2,3)4)7-14(10)21-15-8-12(18)16-19-9-13(15)20-16/h5-7,13,15-16H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGHGRHUWHPWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)SC2CC(=O)C3OCC2O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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